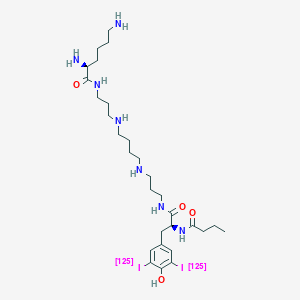

![molecular formula C12H16N2O B143030 4-[3-(二甲氨基)丙氧基]苯甲腈 CAS No. 146440-15-5](/img/structure/B143030.png)

4-[3-(二甲氨基)丙氧基]苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

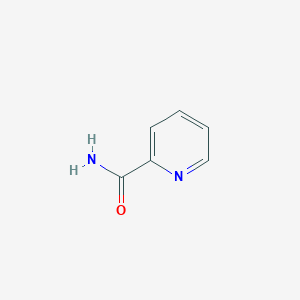

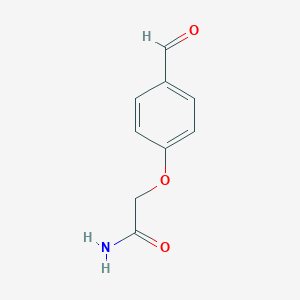

4-[3-(Dimethylamino)propoxy]benzonitrile, also referred to as DMABN, is a compound known for its dual fluorescence, which is characterized by the presence of both locally excited (LE) and intramolecular charge transfer (ICT) states. The behavior of DMABN has been extensively studied due to its interesting photophysical properties, which are influenced by factors such as solvent polarity and temperature .

Synthesis Analysis

While the provided papers do not detail the synthesis of DMABN, related compounds have been synthesized through Knoevenagel condensation reactions, as demonstrated by the simultaneous formation of Z and E isomers of a structurally similar compound . This suggests that DMABN could potentially be synthesized through similar condensation reactions involving appropriate precursors.

Molecular Structure Analysis

The molecular structure of DMABN has been a subject of debate, with studies suggesting various geometries for its ICT state. Some research indicates that the ICT state has a twisted geometry with a potential distortion towards C(s) symmetry, as opposed to the previously assumed C(2v) symmetry . The twisting of the dimethylamino group is considered a key structural feature in the charge transfer process .

Chemical Reactions Analysis

DMABN undergoes an intramolecular charge transfer reaction, which is the basis of its dual fluorescence. The ICT reaction involves a reversible transition between the LE and ICT states, which can be described by a two-state mechanism . The compound exhibits different behaviors in various solvents, with photobleaching observed under mild excitation conditions in room temperature ionic liquids, followed by fluorescence recovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMABN are closely related to its dual fluorescence. The fluorescence response is sensitive to the environment, with changes in solvent viscosity and polarity affecting the emission characteristics . The ICT state is associated with a blue shift in emission peak at lower temperatures, indicating emission from an incompletely solvated state . Theoretical studies have also shown that the excited states of DMABN are influenced by the solvent, with the CT state being stabilized in polar solvents .

Relevant Case Studies

Several case studies have been conducted to understand the photophysical behavior of DMABN. For instance, fluorescence excitation spectra of jet-cooled DMABN have been compared to related compounds, revealing efficient non-radiative decay channels and the occurrence of fluorescence emission from the ICT state in the gas phase . Additionally, the nonadiabatic relaxation dynamics of DMABN following photoexcitation have been studied using trajectory surface hopping approaches, providing insights into the early events of the relaxation process .

科学研究应用

1. 钯促进的二胺化

该化合物作为反应物在钯(II)促进的 1,3-二烯的 1,4-二胺化中发挥作用。该过程涉及形成 4-二甲氨基 π-烯丙基钯配合物,进一步反应后生成 1,4-二胺 (Åkermark 等,1979)。

2. 非绝热弛豫动力学

在物理化学中,4-(N,N-二甲氨基)苯甲腈 (DMABN) 作为研究双重荧光和非绝热弛豫动力学的一个关键体系。涉及第一性原理模拟的研究阐明了光激发后的分子过程 (Kochman 等,2015)。

3. 电荷转移动力学

DMABN 被广泛研究以了解光致电荷转移 (CT) 动力学。超快飞秒受激拉曼光谱已用于探测该化合物中的超快 CT 过程 (Rhinehart 等,2012)。

4. 荧光极性探针

在生物化学中,DMABN 已被用于研究荧光极性探针,特别是在环糊精的水溶液中。这项研究有助于理解 DMABN 的光物理行为及其与环糊精的络合 (Cox 等,1984)。

5. 分子内电荷转移研究

DMABN 也是用于研究各种溶剂中分子内电荷转移的模型化合物,探索电荷转移的机理及其对溶剂性质的依赖性 (Sudholt 等,1999)。

6. 光谱和振动分析

DMABN 的光谱性质已得到广泛研究。红外和拉曼光谱已被用于振动分析,增强了对二甲氨基和苯环之间相互作用的理解 (Okamoto 等,2000)。

安全和危害

While specific safety and hazard information for “4-[3-(Dimethylamino)propoxy]benzonitrile” was not found in the web search results, it’s important to handle all chemical compounds with appropriate safety measures. This includes using personal protective equipment and following proper storage and disposal procedures .

属性

IUPAC Name |

4-[3-(dimethylamino)propoxy]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)8-3-9-15-12-6-4-11(10-13)5-7-12/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCJVOUBTBJYTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474464 |

Source

|

| Record name | 4-[3-(Dimethylamino)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Dimethylamino)propoxy]benzonitrile | |

CAS RN |

146440-15-5 |

Source

|

| Record name | 4-[3-(Dimethylamino)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。